molecular formula C9H12F6N2O2 B4982806 ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B4982806
M. Wt: 294.19 g/mol
InChI Key: ADHJKGIRCUVJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, commonly known as EFU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EFU is a carbamate derivative that is synthesized using a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EFU is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the target organism. EFU has been found to inhibit acetylcholinesterase, an enzyme that is essential for nerve function in insects. It has also been shown to inhibit the activity of certain proteins in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
EFU has been found to have various biochemical and physiological effects. It has been shown to affect the nervous system of insects, leading to paralysis and death. EFU has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EFU has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

EFU has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. EFU has also been found to have potent insecticidal and antitumor activity, making it a valuable tool for studying these areas of research.
However, there are also limitations to the use of EFU in lab experiments. EFU is toxic and must be handled with care. It may also have off-target effects, leading to unintended consequences in experiments.

Future Directions

There are several future directions for research on EFU. One area of research is the development of EFU-based insecticides and herbicides. EFU has been found to have potent activity against a wide range of insect pests and weeds, making it a promising candidate for use in agriculture.
Another area of research is the development of EFU-based pharmaceuticals. EFU has been shown to have antitumor activity and may have potential as a cancer treatment. It may also have potential as an anti-inflammatory and analgesic agent.
Conclusion:
EFU is a carbamate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. EFU has been found to have potent insecticidal, antifungal, and herbicidal activity, as well as antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the use of EFU in lab experiments, it remains a valuable tool for studying various areas of research. Future research on EFU may lead to the development of new insecticides, herbicides, and pharmaceutical agents.

Synthesis Methods

EFU is synthesized using a specific method that involves the reaction of allylamine with 1,1,1-trifluoro-2,2-dichloroethane in the presence of a base. The resulting product is then treated with ethyl chloroformate to form EFU. This method has been optimized to provide high yields of pure EFU.

Scientific Research Applications

EFU has been found to have various applications in scientific research. One of the primary areas of research is in the field of agriculture. EFU has been shown to have potent insecticidal activity against a wide range of insect pests. It has also been found to have antifungal and herbicidal properties.
EFU has also been studied for its potential use as a pharmaceutical agent. It has been found to have antitumor activity and has been shown to inhibit the growth of cancer cells. EFU has also been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(prop-2-enylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F6N2O2/c1-3-5-16-7(8(10,11)12,9(13,14)15)17-6(18)19-4-2/h3,16H,1,4-5H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHJKGIRCUVJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.